molecular formula C14H14F3N3OS B6955488 N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B6955488
M. Wt: 329.34 g/mol
InChI Key: NQTGRMIRARBONN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound known for its unique chemical structure and properties This compound features a pyrimidine ring substituted with a trifluoromethyl group and an amine group, along with a phenyl ring substituted with a methylsulfinyl group

Properties

IUPAC Name

N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3OS/c1-9(10-3-5-11(6-4-10)22(2)21)19-13-18-8-7-12(20-13)14(15,16)17/h3-9H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQTGRMIRARBONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)C)NC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the trifluoromethylation of secondary amines using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method is advantageous due to its good functional group tolerance and the use of inexpensive materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process might include large-scale reactions using automated systems to control reaction conditions precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methylsulfinyl group can be oxidized to a sulfone under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfinyl group yields the corresponding sulfone, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in biochemical studies and drug discovery.

    Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways.

    Industry: The compound can be used in the development of new materials with specialized properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can bind to target proteins or enzymes, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(4-methylsulfonylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a sulfone group instead of a sulfoxide.

    N-[1-(4-methylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine: Lacks the sulfoxide group, resulting in different reactivity and properties.

Uniqueness

N-[1-(4-methylsulfinylphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both the trifluoromethyl and methylsulfinyl groups. These functional groups confer distinct chemical properties, such as increased stability and reactivity, making the compound valuable for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.